molecular formula C8H5FN2O2 B8191044 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B8191044
M. Wt: 180.14 g/mol
InChI Key: CFQRKANDWQNFAN-UHFFFAOYSA-N
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Description

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS 2387535-06-8) is a fluorinated nitrogen-containing heterocyclic building block of high interest in modern pharmaceutical and agrochemical research . This compound features a pyrrolopyrimidine core, a scaffold recognized for its structural resemblance to purine nucleotides and its broad-spectrum bioactivity . The strategic incorporation of a fluorine atom at the 3-position is a key synthetic modification, as fluorine can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial strategy in lead optimization . The pyrrolopyrimidine scaffold is extensively investigated for the development of novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Furthermore, related pyrrolo[2,3-d]pyrimidine analogues have demonstrated potent antitumor and kinase inhibitory properties in scientific studies, highlighting the therapeutic potential of this chemical class . As such, this carboxylic acid-functionalized derivative serves as a versatile precursor for the synthesis of more complex molecules, including amides and esters, for use in structure-activity relationship (SAR) studies and bioactivity screening . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-10-7-2-1-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQRKANDWQNFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrroles with β-Ketoesters

A widely reported method involves cyclocondensation between 5-aminopyrrole derivatives and β-ketoesters. For 3-fluoro variants, fluorinated pyrrole precursors are essential. For example, 3-fluoro-5-aminopyrrole reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to yield the pyrrolo[1,2-a]pyrimidine core. This reaction typically proceeds in toluene at 35–45°C for 24–48 hours, achieving yields of 70–80%.

Esterification and Hydrolysis: Carboxylic Acid Derivatization

The carboxylic acid functionality is introduced via ester hydrolysis, a critical step for bioavailability.

Ethyl Ester Synthesis

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is synthesized via Fischer esterification or alcoholysis. In a representative protocol, the carboxylic acid intermediate reacts with ethanol in the presence of p-toluenesulfonic acid (PTSA) under reflux (78°C, 6 hours), achieving >90% conversion. The ethyl ester derivative exhibits enhanced lipophilicity (logP ≈ 1.8), facilitating purification via silica gel chromatography.

Alkaline Hydrolysis to Carboxylic Acid

Hydrolysis of the ethyl ester to the free acid is achieved using aqueous sodium hydroxide (2–4 M) at 25–35°C for 2–4 hours. For example, treating this compound ethyl ester (10 mmol) with NaOH (12 mmol) in water (100 mL) yields the carboxylic acid in 97% purity after acidification with citric acid.

Table 1: Hydrolysis Conditions and Yields

SubstrateBaseTemperature (°C)Time (h)Yield (%)
Ethyl ester (10 mmol)NaOH (2 M)25497
Ethyl ester (10 mmol)KOH (2 M)35395

Fluorination Strategies: Positional Selectivity and Challenges

Introducing fluorine at the 3-position requires precise control to avoid ring-opening or side reactions.

Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) as electrophilic fluorinating agents, the pyrrolo[1,2-a]pyrimidine core undergoes direct fluorination. In acetonitrile at 80°C, Selectfluor® (1.2 equiv) achieves 60–70% fluorination but risks over-fluorination at adjacent positions.

Directed ortho-Metalation (DoM)

A regioselective approach employs DoM with lithium diisopropylamide (LDA) followed by quenching with NFSI. This method, conducted at −78°C in THF, affords 3-fluoro derivatives with >85% regioselectivity but requires anhydrous conditions and cryogenic setups.

Purification and Characterization

Final products are purified via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane). Key characterization data include:

  • 1H NMR : Distinct signals for the pyrrole proton (δ 6.55–6.65 ppm) and carboxylic acid proton (δ 9.35 ppm in DMSO).

  • Mass Spectrometry : Molecular ion peaks at m/z 194.05 (M+H)+ for the free acid.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Limitations

MethodAdvantagesDisadvantagesYield (%)
CyclocondensationHigh yield, scalableRequires fluorinated precursors70–80
Palladium cross-couplingLate-stage fluorinationCostly catalysts, harsh conditions50–60
Electrophilic fluorinationSimple setupLow regioselectivity60–70

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or alter receptor signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Density (g/cm³) pKa Storage Conditions Reference
This compound* C₈H₅FN₂O₂ 180.14 (calc.) -F at 3-position, -COOH at 6-position N/A ~2.7 (est) 2–8°C (inferred)
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid C₈H₅BrN₂O₂ 241.04 -Br at 3-position, -COOH at 6-position N/A N/A Sealed, 2–8°C
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid C₈H₈N₂O₃ 180.16 -Oxo at 4-position, saturated ring 1.61 ± 0.1 2.72 ± 0.20 Room temperature
Imidazo[1,2-a]pyrimidine-6-carboxylic acid C₇H₅N₃O₂ 163.13 Imidazo ring system, -COOH at 6-position 1.58 ± 0.1 -0.43 ± 0.41 Room temperature
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid C₈H₇N₃O₂ 177.16 -CH₃ at 6-position, imidazo ring system N/A N/A N/A

*Note: Data for this compound are inferred from analogs.

Key Observations:
  • Ring Saturation : The 4-oxo derivative (180.16 Da) has a partially saturated pyrrolopyrimidine ring, reducing aromaticity and possibly enhancing solubility .
  • Heterocycle Variation : Imidazo[1,2-a]pyrimidine derivatives (e.g., C₇H₅N₃O₂) differ in ring structure, leading to distinct electronic properties and pKa values (e.g., predicted pKa -0.43 vs. ~2.7 for pyrrolopyrimidines) .

Biological Activity

3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine structure with a fluorine atom at the third position of the pyrrolo ring. Its chemical formula is C10H9FN2OC_{10}H_9FN_2O, and it has a molecular weight of approximately 192.19 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential interactions with biological targets, making it an attractive candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's capacity to form hydrogen bonds with biological macromolecules, influencing enzyme and receptor activities. This interaction can lead to modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of myeloperoxidase (MPO), which plays a critical role in inflammatory processes. Inhibition of MPO can potentially mitigate inflammatory diseases.
  • Receptor Modulation : It may alter receptor signaling pathways, contributing to its therapeutic potential.

Antiproliferative and Cytotoxic Effects

Research indicates that derivatives of pyrrolo[1,2-a]pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that fluorinated analogues can inhibit tumor cell proliferation by targeting folate transporters (PCFT and FR) and inhibiting enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) .

Enzyme Inhibition Studies

The enzyme inhibitory properties of this compound have been investigated in several studies:

Target Enzyme IC50 Value Effect
MyeloperoxidaseTBDInhibition in inflammatory conditions
GARFTaseTBDCytotoxicity in tumor cells
CSF1R (Colony-stimulating factor-1 receptor)< 5 nMSelective inhibition

These findings suggest that this compound could serve as a lead for developing therapeutics aimed at treating inflammatory diseases and certain cancers.

Case Studies

  • Inhibition of Myeloperoxidase : A study highlighted the potential of this compound derivatives as inhibitors of MPO, which is implicated in various inflammatory diseases. The introduction of the fluorine atom was shown to enhance selectivity and potency against MPO .
  • Antitumor Activity : Another research focused on the antiproliferative effects of fluorinated pyrrolo[2,3-d]pyrimidines on ovarian cancer cells. Results indicated that compounds similar to this compound exhibited significant cytotoxicity by inhibiting specific folate transporters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid?

  • Methodology : A common approach involves cyclization reactions of fluorinated precursors. For example, fluorinated pyrimidine derivatives can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, followed by cyclization under acidic conditions. Characterization via 1H NMR^1 \text{H NMR} (e.g., δ 12.71 ppm for carboxylic protons in related compounds) and LC-MS is critical for structural validation .
  • Optimization : Reaction temperatures (e.g., 80–100°C) and catalysts (e.g., Pd-based) significantly influence yield. High yields (>90%) are achievable with precise stoichiometric control .

Q. How can the purity and stability of this compound be assessed?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to determine purity (>95% recommended for research-grade material) .
  • Stability Studies : Store at 2–8°C in sealed, dry containers to prevent hydrolysis or degradation. Monitor via periodic LC-MS to detect decomposition products .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to irritant properties (H315, H319). Use fume hoods to avoid inhalation (H335). Precautionary measures include P305+P351+P338 (eye exposure protocol) .

Advanced Research Questions

Q. How can structural ambiguities in fluorinated pyrrolo-pyrimidine derivatives be resolved?

  • Advanced NMR Strategies :

  • 1H-19F^1 \text{H-}^{19}\text{F} HMBC: Correlates fluorine atoms with adjacent protons to confirm substitution patterns.
  • 13C^{13}\text{C} DEPT-135: Distinguishes quaternary carbons in the pyrrolo-pyrimidine core .
    • Case Study : In related triazolo-pyrimidines, 1H NMR^1 \text{H NMR} signals at δ 8.76 ppm (aromatic protons) and δ 4.64 ppm (CH2_2 groups) resolved positional isomers .

Q. What strategies address low yields in fluorinated heterocycle synthesis?

  • Root Cause Analysis :

  • Fluorine Electron-Withdrawing Effects : May deactivate intermediates; use electron-rich coupling partners (e.g., boronic esters) to enhance reactivity.
  • Byproduct Formation : Monitor via TLC and optimize reaction time (e.g., 12–24 hours) to minimize side reactions .
    • Contradictions : High yields (94–95%) in triazolo-pyrimidine synthesis contrast with lower yields (68%) in fluorinated analogs, suggesting fluorine’s steric/electronic challenges .

Q. How can computational modeling guide SAR studies for this compound?

  • In Silico Tools :

  • Docking Simulations : Use AutoDock Vina to predict binding affinity with biological targets (e.g., kinases, GPCRs).
  • DFT Calculations : Assess fluorine’s impact on electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
    • Validation : Compare predicted pKa (e.g., 2.72 ± 0.20 for related compounds) with experimental potentiometric titrations .

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